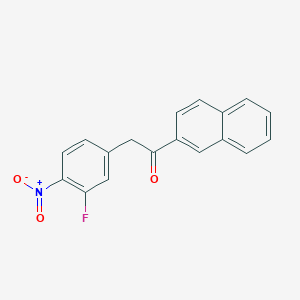
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro-nitrophenyl group and a naphthalenyl group attached to the ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The naphthalenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 2-(3-chloro-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-bromo-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-methyl-4-nitrophenyl)-1-(2-naphthalenyl)-
Uniqueness
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets.
Propriétés
Numéro CAS |
143306-63-2 |
|---|---|
Formule moléculaire |
C18H12FNO3 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-(3-fluoro-4-nitrophenyl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H12FNO3/c19-16-9-12(5-8-17(16)20(22)23)10-18(21)15-7-6-13-3-1-2-4-14(13)11-15/h1-9,11H,10H2 |
Clé InChI |
BIPMFAZFBZLOKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC(=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


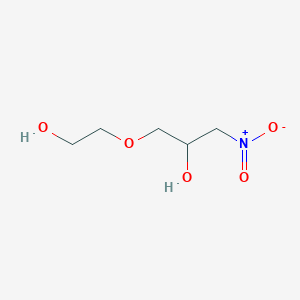
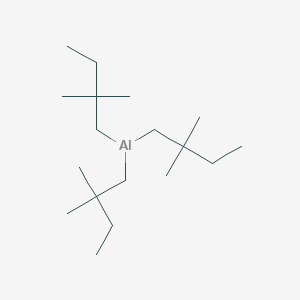
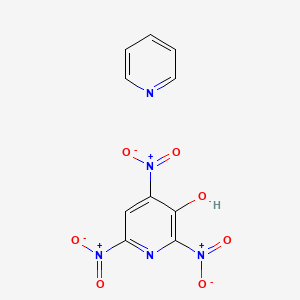
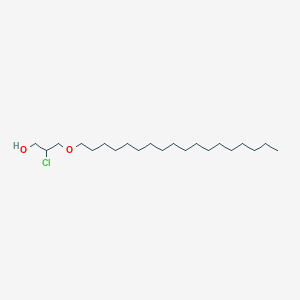
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
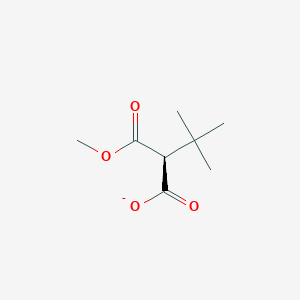
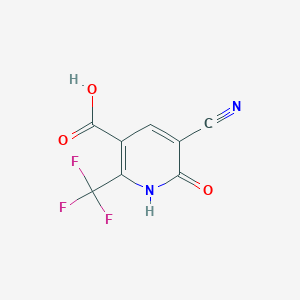
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)
